2,2,5-Trimethyl-5-nitro-1,3-dioxane

Catalog No.
S12633969
CAS No.
4064-93-1
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5-Trimethyl-5-nitro-1,3-dioxane

CAS Number

4064-93-1

Product Name

2,2,5-Trimethyl-5-nitro-1,3-dioxane

IUPAC Name

2,2,5-trimethyl-5-nitro-1,3-dioxane

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-6(2)11-4-7(3,5-12-6)8(9)10/h4-5H2,1-3H3

InChI Key

NDRKIYYXYJRZQA-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(C)[N+](=O)[O-])C

2,2,5-Trimethyl-5-nitro-1,3-dioxane is an organic compound characterized by its unique structure, which includes a dioxane ring with two methyl groups at positions 2 and 5, and a nitro group at position 5. Its molecular formula is C₇H₁₄N₁O₂. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups, which influence its reactivity and biological interactions .

  • Oxidation: The nitro group can be reduced to form an amino group under specific conditions.
  • Reduction: This compound can undergo hydrogenation to yield 2,2,5-trimethyl-1,3-dioxane.
  • Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used.
  • Reducing Agents: Hydrogen gas with a palladium catalyst is typical for hydrogenation.
  • Nucleophiles: Amines or thiols can serve as nucleophiles in substitution reactions.

Major Products Formed

The major products from the reactions include:

  • From Oxidation: 2,2,5-trimethyl-5-amino-1,3-dioxane
  • From Reduction: 2,2,5-trimethyl-1,3-dioxane
  • From Substitution: Various substituted dioxanes depending on the nucleophile used.

Research into the biological activity of 2,2,5-trimethyl-5-nitro-1,3-dioxane suggests that it may interact with various biomolecules. The compound's nitro group can undergo reduction to form reactive intermediates that potentially interact with cellular components. This interaction may lead to effects such as oxidative stress modulation and enzyme activity alteration. Additionally, studies indicate that it may have pharmacological implications worth exploring further in drug development contexts.

The synthesis of 2,2,5-trimethyl-5-nitro-1,3-dioxane typically involves the nitration of 2,2,5-trimethyl-1,3-dioxane using a mixture of concentrated nitric acid and sulfuric acid. This reaction is exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production mirrors these synthetic routes but utilizes larger-scale processes for higher yield and purity .

This compound has several applications across various fields:

  • In Chemistry: It serves as a reagent in organic synthesis and as a precursor for other compounds.
  • In Biology: It is studied for potential biological activities and interactions with biomolecules.
  • In Medicine: Investigated for its potential use in drug development as a pharmacological agent.
  • In Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .

Interaction studies focus on how 2,2,5-trimethyl-5-nitro-1,3-dioxane interacts with molecular targets such as enzymes and receptors. The nitro group’s ability to undergo reduction plays a crucial role in these interactions. Research indicates that the compound may influence cellular pathways related to oxidative stress and enzyme modulation.

Several compounds exhibit structural similarities to 2,2,5-trimethyl-5-nitro-1,3-dioxane:

Compound NameKey FeaturesDifferences
2,2,5-Trimethyl-1,3-dioxaneLacks nitro groupLess reactive due to absence of electron-withdrawing group
5-Bromo-5-nitro-1,3-dioxaneContains bromine instead of methyl groupsDifferent chemical properties due to halogen presence
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acidContains carboxylic acid groupDifferent reactivity patterns due to acidic functional group

Uniqueness

The uniqueness of 2,2,5-trimethyl-5-nitro-1,3-dioxane lies in the combination of both nitro and methyl groups. This structural configuration imparts distinct chemical properties and reactivity compared to similar compounds. Its dual functionality makes it valuable for various chemical transformations and applications in biological research .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

175.08445790 g/mol

Monoisotopic Mass

175.08445790 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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